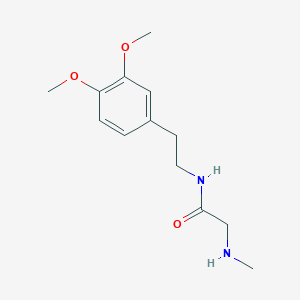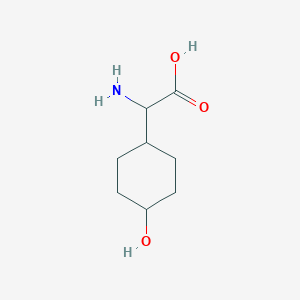
4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Übersicht
Beschreibung
Thalidomide-NH-PEG2-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. This compound is used in proteolysis targeting chimeras (PROTAC) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Wirkmechanismus
Thalidomide-PEG2-C2-NH2, also known as 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione or Thalidomide-NH-PEG2-C2-NH2, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Thalidomide-based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .
Target of Action
The primary target of Thalidomide-PEG2-C2-NH2 is cereblon , a component of the E3 ubiquitin ligase complex . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Thalidomide-PEG2-C2-NH2 interacts with its target, cereblon, by binding to it . This binding inhibits the ubiquitin ligase activity of cereblon . The compound also selectively degrades the transcription factors IKZF3 and IKZF1 .
Biochemical Pathways
The interaction of Thalidomide-PEG2-C2-NH2 with cereblon affects the ubiquitin-proteasome system . This system is a biochemical pathway responsible for degrading unnecessary or damaged proteins in cells . By inhibiting cereblon, Thalidomide-PEG2-C2-NH2 disrupts this pathway, leading to changes in protein levels within the cell .
Pharmacokinetics
The compound’s salt form, such as thalidomide-peg2-c2-nh2 hydrochloride, usually boasts enhanced water solubility and stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Thalidomide-PEG2-C2-NH2’s action are primarily related to its impact on protein degradation. By inhibiting cereblon, the compound can affect the levels of various proteins within the cell . This can lead to a range of downstream effects, depending on the specific proteins involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thalidomide-PEG2-C2-NH2. For instance, the compound’s stability and solubility can be affected by factors such as temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules that may interact with cereblon or other components of the ubiquitin-proteasome system .
Biochemische Analyse
Biochemical Properties
Thalidomide-PEG2-C2-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is primarily associated with the E3 ubiquitin ligase complex, which is involved in protein degradation . The Thalidomide component of the molecule binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex . This interaction is crucial for the functioning of PROTAC technology .
Cellular Effects
The effects of Thalidomide-PEG2-C2-NH2 on cells and cellular processes are primarily related to its role in protein degradation. By interacting with the E3 ubiquitin ligase complex, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thalidomide-PEG2-C2-NH2 exerts its effects at the molecular level through its interaction with the E3 ubiquitin ligase complex. It binds to cereblon, altering the substrate specificity of the complex . This binding allows the complex to target specific proteins for degradation, influencing gene expression and cellular functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Thalidomid-NH-PEG2-C2-NH2 beinhaltet die Konjugation von Thalidomid mit einem Polyethylenglykol-Linker. Der Prozess umfasst typischerweise die folgenden Schritte:
- Aktivierung von Thalidomid mit einem geeigneten Aktivierungsmittel.
- Kupplung des aktivierten Thalidomids mit einem Polyethylenglykol-Linker.
- Reinigung des Endprodukts, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Thalidomid-NH-PEG2-C2-NH2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
- Aktivierung von Thalidomid im großen Maßstab.
- Effiziente Kupplung mit Polyethylenglykol-Linker.
- Einsatz von fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thalidomid-NH-PEG2-C2-NH2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen.
Substitution: Der Polyethylenglykol-Linker ermöglicht Substitutionsreaktionen mit anderen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Die Bedingungen variieren je nach Substituenten, beinhalten aber oft milde Basen oder Säuren.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Thalidomid-NH-PEG2-C2-NH2 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird bei der Entwicklung von PROTACs für den gezielten Proteinabbau eingesetzt.
Biologie: Hilft beim Studium von Proteinfunktionen und -interaktionen durch selektiven Abbau von Zielproteinen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten durch gezielten Abbau von bestimmten Proteinen.
Industrie: Wird bei der Herstellung von Spezialreagenzien und Werkzeugen für die biochemische Forschung eingesetzt
5. Wirkmechanismus
Thalidomid-NH-PEG2-C2-NH2 entfaltet seine Wirkungen über den folgenden Mechanismus:
Molekulare Ziele: Die Verbindung zielt auf Cereblon ab, ein primäres direktes Ziel von Thalidomid.
Beteiligte Pfade: Es fungiert als ligandenabhängiger Substrat-Rezeptor des E3-Ubiquitin-Ligase-Komplexes Cullin-RING-Ligase 4 (CRL4CRBN). .
Ähnliche Verbindungen:
- Thalidomid-PEG2-C2-NH2 TFA
- Thalidomid-PEG2-C2-NH2 Hydrochlorid
- Thalidomid-O-amido-PEG3-C2-NH2
Vergleich: Thalidomid-NH-PEG2-C2-NH2 ist durch seinen spezifischen Polyethylenglykol-Linker und seine Anwendung in der PROTAC-Technologie einzigartig. Im Vergleich zu ähnlichen Verbindungen bietet es eine bessere Löslichkeit und Stabilität, wodurch es für bestimmte biochemische Anwendungen besser geeignet ist .
Vergleich Mit ähnlichen Verbindungen
- Thalidomide-PEG2-C2-NH2 TFA
- Thalidomide-PEG2-C2-NH2 hydrochloride
- Thalidomide-O-amido-PEG3-C2-NH2
Comparison: Thalidomide-NH-PEG2-C2-NH2 is unique due to its specific polyethylene glycol linker and its application in PROTAC technology. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical applications .
Eigenschaften
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRVSOIOPAUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)


![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)









